molecular formula C14H22N4O2 B15244198 Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate CAS No. 1196153-51-1

Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Cat. No.: B15244198
CAS No.: 1196153-51-1
M. Wt: 278.35 g/mol
InChI Key: LBOJKWPCGJOISL-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as hydrazines, cyclobutanones, and tert-butyl esters under controlled reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1196153-51-1

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-amino-6-cyclobutyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-7-9-10(16-17-12(9)15)11(18)8-5-4-6-8/h8,11H,4-7H2,1-3H3,(H3,15,16,17)

InChI Key

LBOJKWPCGJOISL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1C3CCC3)NN=C2N

Origin of Product

United States

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